molecular formula C4H2ClF2NO2S2 B6205340 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2386583-78-2

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No. B6205340
CAS RN: 2386583-78-2
M. Wt: 233.6
InChI Key:
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Description

2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride (DFMTSC) is a chemical compound with a wide range of applications in scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds. It is also a useful tool in many biochemical and physiological experiments.

Scientific Research Applications

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a variety of applications in scientific research. It can be used to synthesize a variety of compounds, including heterocyclic compounds, and it can also be used as a catalyst in certain chemical reactions. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used in the study of various biological processes, such as protein folding and enzyme activity.

Mechanism of Action

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride acts as a catalyst in certain chemical reactions. It is believed to act by forming a covalent bond with a substrate molecule, which then facilitates the reaction. This covalent bond is formed when the sulfur atom of the 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride molecule donates a pair of electrons to the substrate molecule. This allows the substrate molecule to be more reactive and more likely to undergo a reaction.
Biochemical and Physiological Effects
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride has been used in a variety of biochemical and physiological experiments. It has been used to study the effects of various compounds on the human body, as well as the effects of environmental pollutants on the body. In addition, it has been used in the study of enzyme activity and protein folding.

Advantages and Limitations for Lab Experiments

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to use and store. Additionally, it is a versatile reagent that can be used to synthesize a variety of compounds. However, there are some limitations to its use. It is a strong acid and can cause skin irritation if handled improperly, and it can also be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for the use of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride. It could be used to synthesize a wider variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it could be used to study the effects of environmental pollutants on the body. It could also be used to study the effects of various compounds on enzyme activity and protein folding. Finally, it could be used to develop new methods for synthesizing compounds in the laboratory.

Synthesis Methods

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is synthesized through a reaction of thiourea and 2-chloro-1,3-difluorobenzene in the presence of anhydrous aluminum chloride and aqueous hydrochloric acid. The reaction is typically conducted in an anhydrous solvent such as dichloromethane, and the reaction time is typically between 1 and 2 hours. The reaction yields 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves the reaction of difluoromethylthiol with chlorosulfonic acid followed by cyclization with 2-aminothiophenol.", "Starting Materials": [ "Difluoromethylthiol", "Chlorosulfonic acid", "2-aminothiophenol" ], "Reaction": [ "Difluoromethylthiol is reacted with chlorosulfonic acid to form 2-(difluoromethylsulfanyl)sulfonyl chloride.", "2-(Difluoromethylsulfanyl)sulfonyl chloride is then reacted with 2-aminothiophenol to form 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride through cyclization.", "The final product is purified through recrystallization or column chromatography." ] }

CAS RN

2386583-78-2

Molecular Formula

C4H2ClF2NO2S2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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